molecular formula C17H13N5O2S2 B5555237 N-(2,1,3-benzothiadiazol-5-ylmethyl)-4-hydroxy-N-methyl-2-(2-thienyl)pyrimidine-5-carboxamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-4-hydroxy-N-methyl-2-(2-thienyl)pyrimidine-5-carboxamide

Cat. No.: B5555237
M. Wt: 383.5 g/mol
InChI Key: FSUFOHBSPMGLSX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-ylmethyl)-4-hydroxy-N-methyl-2-(2-thienyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.05106702 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research on related compounds emphasizes the synthesis of novel derivatives through chemical reactions that introduce various functional groups. These synthetic pathways are critical for developing compounds with potential biological activities. For instance, the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives showcases the versatility of these molecules in generating new chemical entities with potential pharmacological applications (A. Fadda et al., 2013).

Antimicrobial Activity

Several studies have synthesized novel compounds to evaluate their antimicrobial properties. For example, new derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, demonstrating higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (S. Kolisnyk et al., 2015).

Anti-inflammatory and Analgesic Agents

Compounds derived from related chemical structures have shown promising anti-inflammatory and analgesic activities in preclinical studies. The synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines, and their evaluation as COX-1/COX-2 inhibitors revealed significant analgesic and anti-inflammatory effects, suggesting potential for development as therapeutic agents (A. Abu‐Hashem et al., 2020).

Anticancer Activity

Research into the anticancer properties of similar compounds indicates the potential of these molecular frameworks in oncology. Synthesis and biological evaluation of derivatives have identified compounds with significant anticancer activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic potential (M. Verma & P. Verma, 2022).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-6-oxo-2-thiophen-2-yl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S2/c1-22(9-10-4-5-12-13(7-10)21-26-20-12)17(24)11-8-18-15(19-16(11)23)14-3-2-6-25-14/h2-8H,9H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFOHBSPMGLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CN=C(NC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.